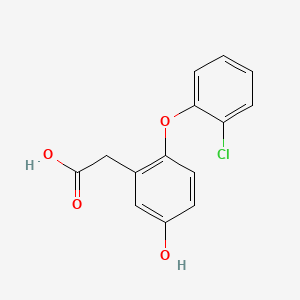
3-Hydroxy desloratadine-d4 (hydrobromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy desloratadine-d4 (hydrobromide) is a deuterium-labeled derivative of 3-Hydroxy desloratadine hydrobromide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and quantification during drug development processes .
准备方法
The synthesis of 3-Hydroxy desloratadine-d4 (hydrobromide) involves the deuteration of 3-Hydroxy desloratadine hydrobromide. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions, often involving deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
化学反应分析
3-Hydroxy desloratadine-d4 (hydrobromide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
3-Hydroxy desloratadine-d4 (hydrobromide) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling allows for precise tracking of the compound in biological systems.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify metabolites of drugs.
Quantitative Analysis: The compound serves as an internal standard in mass spectrometry for the quantification of drug concentrations in biological samples.
Biological Studies: It is used in various in vitro and in vivo studies to understand the biological effects and mechanisms of action of drugs
作用机制
The mechanism of action of 3-Hydroxy desloratadine-d4 (hydrobromide) is similar to that of desloratadine, its parent compound. Desloratadine is a second-generation tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors. By blocking these receptors, desloratadine prevents the action of histamine, a substance in the body that causes allergic symptoms. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for more accurate pharmacokinetic studies .
相似化合物的比较
3-Hydroxy desloratadine-d4 (hydrobromide) can be compared with other deuterium-labeled compounds, such as:
3-Hydroxy desloratadine-d6: Another deuterium-labeled derivative with six deuterium atoms.
3-Hydroxy desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound without the hydroxy group.
The uniqueness of 3-Hydroxy desloratadine-d4 (hydrobromide) lies in its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by offering more precise tracking and quantification .
属性
分子式 |
C19H20BrClN2O |
|---|---|
分子量 |
411.8 g/mol |
IUPAC 名称 |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrobromide |
InChI |
InChI=1S/C19H19ClN2O.BrH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H/i5D,6D,7D,8D; |
InChI 键 |
CQCINLJKUSUCBI-VBMPRCAQSA-N |
手性 SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
规范 SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)










![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)


